Cas no 29448-81-5 (3H-Imidazo4,5-bpyridine-2-thiol)

3H-Imidazo4,5-bpyridine-2-thiol 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazo[4,5-b]pyridine-2(3H)-thione
- 1,3-dihydroimidazo[4,5-b]pyridine-2-thione
- 1H-Imidazo[4,5-b]pyridine-2-thiol
- 2H-Imidazo[4,5-b]pyridine-2-thione, 1,3-dihydro-
- 3H-imidazo[4,5-b]pyridine-2-thiol(SALTDATA: FREE)
- Pyrido-<2,3-d>imidazolin-2-thion
- 3H-imidazo[4,5-b]pyridine-2-thiol
- ZLYRPVTXHARSPL-UHFFFAOYSA-N
- 2-Mercaptoimidazo[4,5-b]pyridine
- 1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
- imidazo[4,5-b]pyridine-2-thiol
- NSC403067
- 4-AZA-2-MERCAPTOBENZIMIDAZOLE
- mercaptoimidazopyridine
- 2-mercaptoimidazopyridine
- Oprea1_752834
- AKOS000268588
- PS-3664
- AKOS016002762
- MFCD01088736
- SCHEMBL259028
- A876459
- AKOS001727743
- EN300-75225
- 2-mercaptoimidazo[5,4-b]pyridine
- SR-01000537046-1
- CCG-321764
- DTXSID20352558
- 3-(2-Fluorophenylpropionic acid)
- 1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
- SCHEMBL4361475
- 29448-81-5
- NSC-403067
- MFCD00022663
- 2-mercapto-1H-imidazo[4,5-b]pyridine
- SY041985
- A1-00572
- 2-mercaptoimidazolo[4,5-b]pyridine
- S11897
- FT-0688580
- SDCCGMLS-0064891.P001
- 1,3-dihydro-2h-imidazopyridine-2-thione
- 2-mercaptoimidazo[4,5-b]-pyridine
- 1H-Imidazo4,5-bpyridine-2-thiol
- NSC 403067
- 2-mercapto-1H-imidazo[4,5-b]-pyridine
- CS-0043982
- SR-01000537046
- ALBB-028710
- STK744173
- DB-068119
- 1H,3H-IMIDAZO[4,5-B]PYRIDINE-2-THIONE
- STL324643
- 3H-Imidazo4,5-bpyridine-2-thiol
-
- MDL: MFCD01088736
- インチ: 1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10)
- InChIKey: ZLYRPVTXHARSPL-UHFFFAOYSA-N
- ほほえんだ: S=C1N([H])C2=C(C([H])=C([H])C([H])=N2)N1[H]
計算された属性
- せいみつぶんしりょう: 151.02000
- どういたいしつりょう: 151.02041835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- ふってん: 308.3℃/760mmHg
- PSA: 80.37000
- LogP: 1.24660
3H-Imidazo4,5-bpyridine-2-thiol セキュリティ情報
3H-Imidazo4,5-bpyridine-2-thiol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3H-Imidazo4,5-bpyridine-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-75225-5.0g |
1H-imidazo[4,5-b]pyridine-2-thiol |
29448-81-5 | 95% | 5.0g |
$267.0 | 2023-02-12 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY041985-1g |
1H-Imidazo[4,5-b]pyridine-2-thiol |
29448-81-5 | ≥95% | 1g |
¥276.00 | 2024-07-09 | |
Chemenu | CM128328-5g |
1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione |
29448-81-5 | 95%+ | 5g |
$*** | 2023-03-30 | |
Key Organics Ltd | PS-3664-0.5G |
1H-Imidazo[4,5-b]pyridine-2-thiol |
29448-81-5 | >95% | 0.5g |
£83.00 | 2025-02-09 | |
eNovation Chemicals LLC | Y1220515-25g |
1H-IMidazo[4,5-b]pyridine-2-thiol |
29448-81-5 | 97% | 25g |
$980 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK027-1g |
3H-Imidazo4,5-bpyridine-2-thiol |
29448-81-5 | 95+% | 1g |
1140.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OK027-200mg |
3H-Imidazo4,5-bpyridine-2-thiol |
29448-81-5 | 95+% | 200mg |
340.0CNY | 2021-08-04 | |
Chemenu | CM128328-5g |
1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione |
29448-81-5 | 95% | 5g |
$614 | 2021-08-05 | |
eNovation Chemicals LLC | Y1220515-5g |
1H-IMidazo[4,5-b]pyridine-2-thiol |
29448-81-5 | 97% | 5g |
$560 | 2024-06-05 | |
Alichem | A029184034-1g |
1H-Imidazo[4,5-b]pyridine-2(3H)-thione |
29448-81-5 | 95% | 1g |
$214.62 | 2023-09-02 |
3H-Imidazo4,5-bpyridine-2-thiol 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
3H-Imidazo4,5-bpyridine-2-thiolに関する追加情報
Recent Advances in the Study of 3H-Imidazo[4,5-b]pyridine-2-thiol (CAS: 29448-81-5) and Its Applications in Chemical Biology and Medicine
The compound 3H-Imidazo[4,5-b]pyridine-2-thiol (CAS: 29448-81-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and versatile pharmacological properties. This heterocyclic scaffold serves as a privileged structure in drug discovery, exhibiting a wide range of biological activities. Recent studies have focused on its potential as a kinase inhibitor, antimicrobial agent, and its role in modulating various cellular pathways. The compound's thiol group at the 2-position provides a reactive handle for further chemical modifications, making it an attractive building block for the development of novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's remarkable inhibitory activity against several protein kinases, particularly those involved in cancer progression. The research team utilized structure-activity relationship (SAR) analysis to optimize the scaffold, leading to derivatives with improved potency and selectivity. Molecular docking studies revealed that 3H-Imidazo[4,5-b]pyridine-2-thiol derivatives interact with the ATP-binding pocket of target kinases through multiple hydrogen bonds and hydrophobic interactions. These findings open new avenues for developing targeted cancer therapies with reduced off-target effects.
In antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis and evaluation of 3H-Imidazo[4,5-b]pyridine-2-thiol derivatives against drug-resistant bacterial strains. The lead compound in this series showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC value of 2 μg/mL, comparable to current frontline antibiotics. Mechanistic studies suggested that these compounds interfere with bacterial cell wall biosynthesis, offering a potential new mechanism to combat antibiotic resistance.
The compound's applications extend beyond traditional drug development. A breakthrough study in Chemical Science (2023) demonstrated its utility as a fluorescent probe for detecting metal ions in biological systems. The thiol group's affinity for various metal cations, combined with the imidazopyridine core's inherent fluorescence properties, creates a sensitive and selective detection system. This application shows promise for diagnostic tools and environmental monitoring.
Recent synthetic methodology developments have significantly improved access to 3H-Imidazo[4,5-b]pyridine-2-thiol and its derivatives. A 2024 report in Organic Letters described a novel one-pot synthesis using microwave-assisted conditions, achieving yields above 85% with excellent purity. This advancement addresses previous challenges in scalability and production costs, facilitating further research and potential commercialization of related compounds.
Ongoing clinical investigations are exploring the safety profile and pharmacokinetic properties of 3H-Imidazo[4,5-b]pyridine-2-thiol-based drug candidates. Preliminary results from Phase I trials indicate good oral bioavailability and manageable toxicity profiles, supporting continued development. Researchers are particularly optimistic about its potential in combination therapies, where its unique mechanism of action may synergize with existing treatments.
Future research directions include exploring the compound's potential in neurodegenerative diseases, as recent in vitro studies have shown neuroprotective effects in models of Alzheimer's disease. Additionally, computational studies predict favorable blood-brain barrier penetration for certain derivatives, making this scaffold promising for CNS-targeted drug development. The versatility of 3H-Imidazo[4,5-b]pyridine-2-thiol continues to inspire innovative applications across multiple therapeutic areas.
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